

# Preclinical Pharmacology of M-1211 (M-1121): A Covalent Menin-MLL Inhibitor

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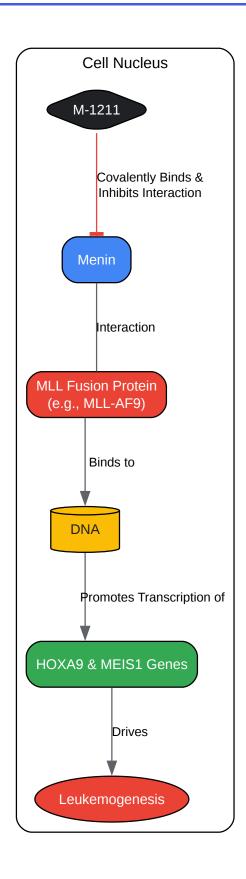
An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of **M-1211** (also referred to as M-1121), a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the menin-MLL axis in acute leukemias.

#### **Core Mechanism of Action**

**M-1211** is a novel therapeutic agent designed to disrupt the critical interaction between menin and MLL fusion proteins, which are key drivers of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The inhibitor functions through a covalent binding mechanism, establishing a stable bond with Cysteine 329 within the MLL binding pocket of the menin protein.[1][2] This irreversible inhibition effectively blocks the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of key downstream target genes, notably HOXA9 and MEIS1.[1][2][3] The suppression of this oncogenic transcriptional program ultimately induces differentiation and apoptosis in leukemia cells harboring MLL rearrangements.





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Caption: Mechanism of Action of M-1211.



## In Vitro Activity and Selectivity

**M-1211** demonstrates potent and selective anti-proliferative activity against leukemia cell lines with MLL rearrangements, while exhibiting minimal effects on cells with wild-type MLL.

Cell Line	MLL Status	IC50 (nM)	Reference
MOLM-13	MLL-AF9	51.5	[1]
MV-4-11	MLL-AF4	10.3	[1]
KOPN-8	MLL-AF4	Data Not Available	
RS4;11	MLL-AF4	Data Not Available	_
K562	MLL wild-type	>10,000	[1]
HL-60	MLL wild-type	>10,000	[1]
U937	MLL wild-type	>10,000	[1]

## **Pharmacokinetics**

Pharmacokinetic studies in mice have demonstrated that **M-1211** is orally bioavailable, with a low clearance and a moderate volume of distribution. These favorable properties support its development as an oral therapeutic agent.

Parameter	Value	Species	Dosing	Reference
Clearance	Low	Mouse	5 mg/kg, p.o.	[4]
Volume of Distribution	Moderate	Mouse	5 mg/kg, p.o.	[4]
Oral Bioavailability	Orally Bioavailable	Mouse	Not Specified	[1][3]

# **In Vivo Efficacy**

**M-1211** has shown significant, dose-dependent anti-tumor activity in preclinical xenograft models of MLL-rearranged leukemia.



### Subcutaneous MV-4-11 Xenograft Model

In a subcutaneous MV-4-11 xenograft mouse model, oral administration of **M-1211** led to substantial tumor growth inhibition and regression.

Dose	Schedule	Outcome	Reference
100 mg/kg	p.o. daily	32% reduction in average tumor volume by day 26	[4]
300 mg/kg	p.o. daily	Complete tumor regression in 10 out of 10 mice, with no regrowth detected up to one month post- treatment	[4]

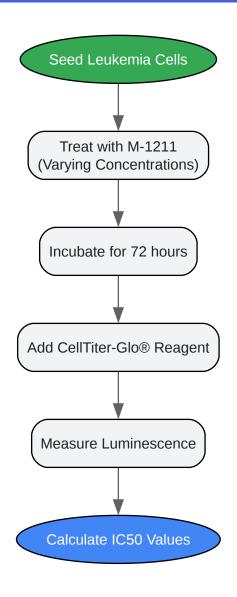
# Disseminated MV-4-11 Xenograft Model

**M-1211** also demonstrated potent efficacy in a disseminated MV-4-11 leukemia model, indicating its potential for treating systemic disease.[1][3]

# Experimental Protocols Cell Proliferation Assay

- Cell Lines: MOLM-13, MV-4-11, K562, HL-60, U937.
- Method: Cells were seeded in appropriate culture medium and treated with varying concentrations of M-1211 for a specified duration (e.g., 72 hours).
- Endpoint: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from dose-response curves.





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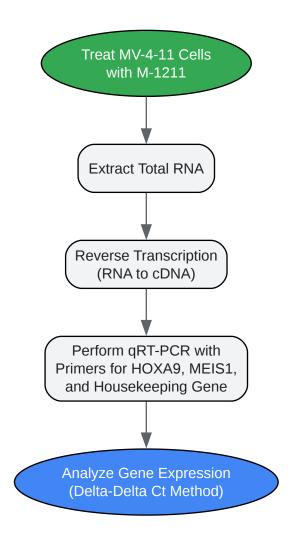
Caption: Cell Proliferation Assay Workflow.

# Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

- Cell Line: MV-4-11.
- Method: Cells were treated with M-1211 (e.g., 0-100 nM) for 24 hours. Total RNA was extracted, reverse transcribed to cDNA, and subjected to qRT-PCR analysis.
- Target Genes:HOXA9, MEIS1.



 Analysis: Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH) and quantified using the delta-delta Ct method.



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**Caption:** qRT-PCR Experimental Workflow.

### In Vivo Xenograft Studies

- Animal Model: Severe combined immunodeficient (SCID) mice.
- Cell Line: MV-4-11.
- Subcutaneous Model: MV-4-11 cells were injected subcutaneously into the flank of the mice.
   Once tumors were established, mice were treated with M-1211 or vehicle control via oral gavage. Tumor volume was measured regularly.



- Disseminated Model: MV-4-11 cells were injected intravenously to establish systemic disease. Treatment with M-1211 was initiated, and disease progression was monitored.
- Endpoints: Tumor growth inhibition, tumor regression, and overall survival.

### Conclusion

The preclinical data for **M-1211** (M-1121) strongly support its development as a targeted therapy for acute leukemias with MLL rearrangements. Its covalent mechanism of action, potent and selective in vitro activity, favorable pharmacokinetic profile, and robust in vivo efficacy highlight its potential to be a valuable addition to the therapeutic landscape for this high-risk patient population. Further clinical investigation is warranted to determine its safety and efficacy in humans.

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